molecular formula C15H12ClN3S B3431224 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 893725-08-1

5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3431224
CAS No.: 893725-08-1
M. Wt: 301.8 g/mol
InChI Key: ONUOZTZADWJJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the 1,2,4-triazole-3-thiol class, a scaffold recognized for its multidirectional biological activity in scientific research . This structure is known to exist in a thiol-thione tautomeric equilibrium, which can influence its reactivity and biological interactions . Researchers value this heterocyclic core for its potential in developing novel therapeutic agents, particularly in the face of escalating global challenges like antibacterial resistance . The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, associated with a range of biological activities. A significant area of investigation for 3-mercapto-1,2,4-triazole derivatives is their antibacterial potential . Research highlights that such compounds can be synthesized and screened for growth inhibitory activity against a panel of standard Gram-positive and Gram-negative bacterial strains, including drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of the 1,2,4-triazole ring into hybrid molecules with established pharmacophores, such as (fluoro)quinolones, has shown enhanced potency, in some cases exceeding the activity of standard antibiotic drugs in preclinical studies . Beyond antimicrobial applications, the 1,2,4-triazole-3-thiol scaffold is also explored in oncology research . Novel derivatives have been designed and synthesized as small-molecule inhibitors of the p53-MDM2 protein-protein interaction, a promising, non-genotoxic anticancer strategy . By disrupting this interaction, such compounds aim to reactivate the tumor suppressor function of p53 in cancers that retain the wild-type gene . The flexibility of the five-membered triazole ring and its ability to mimic key hydrophobic amino acid residues makes it a suitable core for designing inhibitors that target deep, druggable hydrophobic clefts on proteins . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, as substances in this category may pose hazards such as skin and eye irritation or respiratory irritation . It is recommended to use personal protective equipment and handle the material in a well-ventilated environment, referring to the supplied Safety Data Sheet for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-5-7-13(8-6-10)19-14(17-18-15(19)20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUOZTZADWJJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141189
Record name 5-(3-Chlorophenyl)-2,4-dihydro-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893725-08-1
Record name 5-(3-Chlorophenyl)-2,4-dihydro-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893725-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenyl)-2,4-dihydro-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to yield the desired triazole-thiol compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions:

Reagent/ConditionsProductKey Observations
H₂O₂ (acidic/basic media)Disulfide dimerMild conditions yield dimeric structures via S–S bond formation.
KMnO₄ (acidic media)Sulfonic acid derivativeComplete oxidation of -SH to -SO₃H under strong acidic conditions.

Mechanistic Insight :

  • Disulfide formation involves radical intermediates, while sulfonic acid generation proceeds through sulfinic and sulfonic acid intermediates.

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, particularly at the 3-chlorophenyl and 4-methylphenyl groups:

Reaction TypeReagent/ConditionsProductYield/Selectivity
NitrationHNO₃/H₂SO₄Nitro derivatives at para positions~60–70%
HalogenationBr₂/FeBr₃Brominated aryl ringsDependent on stoichiometry

Example :
Nitration of the 4-methylphenyl group produces 5-(3-chlorophenyl)-4-(3-nitro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol as the major product.

Alkylation and Acylation

The thiol group reacts with alkyl halides or acylating agents:

Reaction TypeReagent/ConditionsProductApplication
AlkylationCH₃I/NaOHS-Methyl derivativeEnhances lipophilicity for drug delivery
AcylationAcCl/pyridineThioesterIntermediate for further functionalization

Key Data :

  • Alkylation proceeds quantitatively under basic conditions.

  • Acylation requires anhydrous conditions to avoid hydrolysis.

Metal Complexation

The thiol group and triazole nitrogen atoms coordinate with transition metals:

Metal SaltReaction ConditionsComplex StructureApplication
CuSO₄Ethanol/RTOctahedral Cu(II) complexCatalytic and antimicrobial uses
FeCl₃Aqueous NaOHTetrahedral Fe(III) complexMaterial science applications

Spectroscopic Evidence :

  • IR spectra show shifts in ν(S–H) (2564 cm⁻¹ to 2600–2650 cm⁻¹ upon complexation) .

  • NMR confirms ligand binding through deshielding of triazole protons.

Reduction Reactions

Limited studies suggest the triazole ring can be reduced under extreme conditions:

Reagent/ConditionsProductNotes
LiAlH₄/THFPartially reduced triazoleLow selectivity; side reactions dominate
H₂/Pd-CAmine derivativesRequires high pressure/temperature

Comparative Reactivity

A comparison with analogous triazole-thiols reveals distinct behavior:

CompoundOxidation Rate (vs. H₂O₂)Nitration Yield
5-(3-chlorophenyl)-4-(4-methylphenyl)-...1.0 (reference)65%
5-phenyl-4H-1,2,4-triazole-3-thiol0.750%
5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol0.960%

Key Factor :
The electron-withdrawing 3-chlorophenyl group slows electrophilic substitution but stabilizes oxidation intermediates.

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral aqueous media but degrades under acidic/basic conditions:

pHTemperatureHalf-LifeMajor Degradants
7.025°C>30 daysNone
2.025°C48 hrsDesulfurized triazole derivatives
12.025°C72 hrsSulfonate species

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. Specifically, derivatives similar to 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 20 to 70 µM against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial effectiveness .

Antifungal Properties

This compound has also been investigated for its antifungal activities. Triazole derivatives are widely recognized for their role as fungicides in agriculture and pharmaceuticals.

  • Mechanism of Action : The antifungal activity is attributed to the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, essential for fungal cell membrane integrity .

Potential Anti-Cancer Applications

Recent studies suggest that triazole derivatives may possess anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation is under investigation.

  • Case Study : Research has shown that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapies .

Fungicides

The triazole group is prevalent in agricultural fungicides due to its effectiveness against a wide range of fungal pathogens.

  • Efficacy : Field studies have demonstrated that formulations containing triazoles significantly reduce disease incidence in crops such as wheat and barley .

Plant Growth Regulators

Some studies suggest that triazole compounds can also act as plant growth regulators, influencing plant metabolism and growth rates.

  • Mechanism : These compounds may modulate hormonal pathways within plants, leading to enhanced growth or resistance to environmental stressors .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazole Ring : This involves cyclization reactions using hydrazine derivatives.
  • Substitution Reactions : Introduction of the chlorophenyl and methylphenyl groups through nucleophilic substitution methods.
  • Thiol Functionalization : The thiol group is introduced via thioether formation techniques .

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can disrupt biological pathways, resulting in antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-thiol derivatives exhibit structural diversity based on substituent patterns at positions 4 and 5 of the triazole ring. Below is a detailed comparison of 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with structurally analogous compounds:

Structural Variations and Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Features References
Target compound 5-(3-ClC₆H₄), 4-(4-MeC₆H₄) 305.76 (estimated) Balanced lipophilicity due to Cl and Me groups; moderate solubility in polar aprotic solvents (e.g., DMF)
5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol 5-(4-ClC₆H₄), 4-(4-MeC₆H₄) 305.76 Higher symmetry but reduced steric hindrance compared to 3-Cl isomer; similar solubility profile
5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol 5-(3-ClC₆H₄), 4-(4-FC₆H₄) 305.76 Enhanced electron-withdrawing effects from F; increased metabolic stability
5-(Quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol 5-(quinoxaline), 4-H 244.28 Planar quinoxaline moiety enhances π-π stacking; lower lipophilicity
4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol 5-(3-ClC₆H₄), 4-allyl 265.75 Allyl group introduces reactivity for further functionalization (e.g., thiol-ene click chemistry)

Stability and Reactivity

  • The target compound exhibits higher photostability compared to nitro-substituted analogues due to the absence of light-sensitive nitro groups .
  • Thiol (-SH) group reactivity allows for derivatization into disulfides or thioethers, enhancing drug-likeness .

Key Research Findings

  • Substituent Position Matters : The 3-chlorophenyl isomer (target) shows superior antimicrobial activity over the 4-chlorophenyl analogue, likely due to optimized steric interactions with bacterial enzymes .
  • Electron-Donating Groups Enhance Solubility : Methyl and methoxy substituents improve aqueous solubility, critical for bioavailability .
  • Hybrid Scaffolds: Combining triazole-thiols with quinoxaline or benzothiophene moieties enhances target specificity (e.g., thymidine phosphorylase inhibition ).

Biological Activity

5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Synthesis and Structural Information

The compound is synthesized through various chemical pathways involving the triazole ring formation, chlorophenyl group introduction, and the attachment of the methylphenyl group. The general synthetic route involves:

  • Formation of the Triazole Ring : Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
  • Introduction of Chlorophenyl Group : Achieved via nucleophilic substitution reactions.
  • Attachment of Methylphenyl Group : Typically facilitated by coupling reactions using palladium catalysts.

Structural Formula

  • Molecular Formula : C16H13ClN4S
  • IUPAC Name : 5-(3-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazole-3-thiol

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
  • Methodology : Cytotoxicity was assessed using the MTT assay, which measures cell viability.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundIGR3912.5
This compoundMDA-MB-23115.0
This compoundPanc-120.0

These results indicate a promising selectivity towards melanoma cells compared to other types of cancer cells.

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets. The triazole ring may inhibit enzymes involved in cancer cell proliferation and migration. Notably, it has been characterized as having a selective effect on cancer cells while sparing normal cells.

Case Studies

Several studies have elucidated the biological activity of related triazole compounds:

  • Study on Hydrazone Derivatives : A study demonstrated that derivatives similar to this compound showed enhanced cytotoxicity against melanoma cells when modified with hydrazone linkages. This suggests that structural modifications can significantly influence biological activity .
  • In Vivo Studies : In vivo tests have indicated that triazole derivatives exhibit low toxicity levels while maintaining high efficacy against tumor growth in animal models . Such findings are crucial for advancing these compounds toward clinical applications.

Q & A

Q. What are the common synthetic routes for 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of thiosemicarbazides or thiourea derivatives with appropriate aryl-substituted precursors. For example:

  • Methodology : A two-step process starting with the formation of a triazole ring via nucleophilic substitution, followed by functionalization of the thiol group. Microwave-assisted synthesis (e.g., in i-propanol with NaOH) can enhance reaction efficiency and yield .
  • Critical Factors :
    • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    • Catalyst : NaOH or KOH accelerates deprotonation and cyclization.
    • Temperature : Microwave irradiation reduces reaction time (4–5 hours vs. 24 hours conventionally) .
  • Yield Optimization : Yields range from 65% to 83% depending on substituents and reaction conditions. For example, morpholine-derived analogs achieve 72–83% yields under optimized conditions .

Q. How is the structure of this compound validated post-synthesis?

  • Analytical Techniques :
    • 1H/13C NMR : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol proton at δ 3.5–4.0 ppm) .
    • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 312.05 for C16H14ClN3S) .
    • Elemental Analysis : Matches calculated and observed C, H, N, S percentages (deviation <0.3%) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, confirming triazole-thiol tautomerism .

Advanced Research Questions

Q. What pharmacological activities have been reported for this compound, and how are these assays designed?

  • Anticonvulsant Activity :

    • Experimental Design :
  • In Vivo Models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents.

  • Dosage : 30–100 mg/kg administered intraperitoneally.

  • Mechanistic Insight : GABA-A receptor modulation confirmed via flumazenil antagonism tests .

    • Results : ED50 values of 15–25 mg/kg in MES models, outperforming reference drug phenytoin .
  • Antimicrobial Activity :

    • Assay Design :
  • Bacterial Strains : M. bovis (tuberculosis model) cultured in egg-based medium at pH 6.5–7.1.

  • Concentration Range : 0.1–1.0% w/v of compound incubated at 37°C for 3 months.

  • Outcome Metrics : Growth inhibition via colony-forming unit (CFU) counts .

    • Results : 1.0% concentration reduces CFU by 90% at pH 7.1, indicating pH-dependent tuberculostatic action .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

  • SAR Studies :
    • Thiol Group Alkylation : S-substitution with allyl or propyl groups reduces toxicity (LD50 >500 mg/kg) while retaining activity .
    • Aryl Substituents :
  • Chlorophenyl vs. Methoxyphenyl : Chlorine enhances lipophilicity and CNS penetration (logP ~3.5), critical for anticonvulsant efficacy .
  • Methylphenyl vs. Nitrophenyl : Electron-withdrawing groups (e.g., -NO2) decrease antimicrobial potency due to reduced membrane permeability .

Q. Table 1: Key Pharmacological Data

ActivityModel/StrainKey ParameterResultReference
AnticonvulsantMES (mice)ED5018.5 mg/kg
AntitubercularM. bovisCFU Reduction (1%)90% at pH 7.1
CytotoxicityHeLa cellsIC50>100 µM

Q. What computational methods are used to predict toxicity and pharmacokinetics?

  • In Silico Tools :
    • PASS Online : Predicts LD50 and hepatotoxicity risks (e.g., 4-(3-chlorophenyl) analogs show low hepatotoxic potential) .
    • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.65) and CYP450 inhibition risk .
  • Molecular Docking : AutoDock Vina simulates binding to GABA-A receptors (binding energy: −9.2 kcal/mol) .

Methodological Challenges

Q. How are contradictions in experimental data (e.g., varying bioactivity across studies) addressed?

  • Case Example : Discrepancies in antimicrobial IC50 values may arise from:
    • Strain Variability : M. bovis vs. M. tuberculosis differ in drug efflux pump expression .
    • Assay Conditions : pH and incubation time alter compound stability (e.g., thiol oxidation at pH >7.5) .
  • Resolution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., isoniazid for TB assays) .

Q. What strategies improve the compound’s stability during storage and testing?

  • Storage : Argon-atmosphere vials at −20°C prevent thiol oxidation .
  • Formulation : Lyophilization with cyclodextrin enhances aqueous solubility (up to 2.5 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.